molecular formula C19H23N2O2S+ B11221579 1-(4-Ethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

1-(4-Ethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11221579
M. Wt: 343.5 g/mol
InChI Key: YVMXOIFUYWVMFN-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound features a unique structure with an ethoxyphenyl group, a hydroxy group, and a thienyl group attached to a hexahydroimidazo[1,2-a]pyridinium core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the alkylation of 1-R-1,3-diazoles with unsaturated γ-bromo ketone derivatives, followed by cyclization of the resulting quaternary azolium salts in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for research in pharmacology and biochemistry.

    Medicine: It may be investigated for its therapeutic potential, including its effects on various biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-ETHOXYPHENYL)-3-HYDROXY-3-(2-THIENYL)-2,3,5,6,7,8-HEXAHYDROIMIDAZO[1,2-A]PYRIDIN-1-IUM is unique due to its specific combination of functional groups and its hexahydroimidazo[1,2-a]pyridinium core. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C19H23N2O2S+

Molecular Weight

343.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-thiophen-2-yl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C19H23N2O2S/c1-2-23-16-10-8-15(9-11-16)20-14-19(22,17-6-5-13-24-17)21-12-4-3-7-18(20)21/h5-6,8-11,13,22H,2-4,7,12,14H2,1H3/q+1

InChI Key

YVMXOIFUYWVMFN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CS4)O

Origin of Product

United States

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